molecular formula C15H10O3 B103203 3-Benzoylphthalide CAS No. 18398-22-6

3-Benzoylphthalide

Cat. No. B103203
CAS RN: 18398-22-6
M. Wt: 238.24 g/mol
InChI Key: VFYWJHQGTBBWGY-UHFFFAOYSA-N
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Description

3-Benzoylphthalide, also known as 3-benzoyl-2H-benzofuran-1-one, is a natural compound found in celery seeds. It is known for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 3-benzoylphthalide is not fully understood. However, it has been suggested that it exerts its therapeutic effects through various mechanisms, including inhibition of inflammation, induction of apoptosis in cancer cells, and protection against oxidative stress.
Biochemical and Physiological Effects:
3-Benzoylphthalide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One advantage of using 3-benzoylphthalide in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-benzoylphthalide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other compounds for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of 3-benzoylphthalide and its potential side effects.

Synthesis Methods

3-Benzoylphthalide can be synthesized from the reaction between phthalic anhydride and benzoyl chloride in the presence of a catalyst. The reaction takes place in an organic solvent, such as chloroform or dichloromethane, under reflux conditions. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-Benzoylphthalide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

18398-22-6

Product Name

3-Benzoylphthalide

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-benzoyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H10O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18-14/h1-9,14H

InChI Key

VFYWJHQGTBBWGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3C(=O)O2

Pictograms

Irritant

synonyms

3-Benzoylphthalide

Origin of Product

United States

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